molecular formula C7H16ClNO B8023416 3-Butoxyazetidine hydrochloride

3-Butoxyazetidine hydrochloride

Cat. No.: B8023416
M. Wt: 165.66 g/mol
InChI Key: AQKPHICTVBTJLY-UHFFFAOYSA-N
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Description

3-Butoxyazetidine hydrochloride is a chemical compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyazetidine hydrochloride typically involves the reaction of 3-butoxyazetidine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 3-butoxyazetidine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is generally carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

3-Butoxyazetidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butoxyazetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

    Azetidine: The parent compound with a similar four-membered ring structure.

    3-Butoxyazetidine: The non-hydrochloride form of the compound.

    Aziridine: A related three-membered nitrogen-containing ring compound with different reactivity.

Uniqueness: 3-Butoxyazetidine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and potential applications. Compared to azetidine and aziridine, it offers distinct reactivity patterns and stability, making it valuable in specific synthetic and industrial contexts.

Properties

IUPAC Name

3-butoxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPHICTVBTJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Chloroethyl chloroformate (180 μL, 1.6 mmol) was added to a solution of 1-benzhydryl-3-butoxyazetidine (370 mg, 1.2 mmol) in 1,2-dichloroethane (6 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 1.5 hours. After cooling down to room temperature, methanol (7 mL) was added. The reaction mixture was again heated up to 70° C. and stirred for an additional 1.5 hours. After concentration to dryness, the crude mixture was triturated in pentane (2×5 mL) to give a yellow oil (179 mg, 86%) which was used in the next step without further purification.
Quantity
180 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-butoxyazetidine
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

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